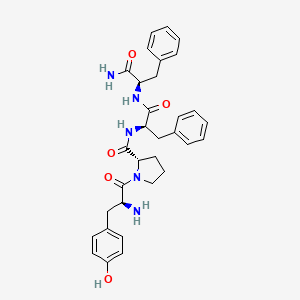

H-Tyr-Pro-D-Phe-D-Phe-NH2

Description

H-Tyr-Pro-D-Phe-D-Phe-NH2 is a synthetic tetrapeptide featuring a tyrosine (Tyr) residue at the N-terminus, followed by proline (Pro) and two consecutive D-configured phenylalanine (D-Phe) residues, with an amidated C-terminus. This structural configuration confers unique physicochemical and pharmacological properties:

- D-amino acids: The inclusion of D-Phe enhances metabolic stability by resisting proteolytic degradation, a common strategy in peptide therapeutics .

- Amidation: The C-terminal NH2 group improves receptor binding affinity and prolongs half-life compared to carboxyl-terminal (OH) analogs .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26+,27+,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHWXXXIMEHKW-HFLBTKGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-D-Phe-D-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, D-phenylalanine, and D-phenylalanine, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the cleavage of the peptide from the resin and deprotection of side chains using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Pro-D-Phe-D-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

Substitution: The phenylalanine residues can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Electrophilic reagents such as nitrating agents or halogens.

Major Products

Oxidation: Dityrosine, quinones, and other oxidative derivatives.

Reduction: Reduced forms of any disulfide bonds.

Substitution: Halogenated or nitrated derivatives of phenylalanine.

Scientific Research Applications

H-Tyr-Pro-D-Phe-D-Phe-NH2 has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-D-Phe-D-Phe-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound mimics endogenous peptides, binding to these receptors and modulating their activity. This interaction can lead to analgesic effects by inhibiting pain signal transmission in the nervous system .

Comparison with Similar Compounds

Structural Analogs and Receptor Affinity

The table below compares H-Tyr-Pro-D-Phe-D-Phe-NH2 with peptides sharing partial sequence homology or functional motifs:

Key Observations:

D-Amino Acid Impact: D-Phe in this compound likely enhances stability but may reduce affinity for receptors preferring L-configuration (e.g., Substance-P receptor) . In contrast, Dermenkephalin (with D-Met) achieves high δ-opioid receptor selectivity, suggesting D-residues can fine-tune receptor specificity .

C-Terminal Modification :

- Amidated peptides (e.g., H-Tyr-Pro-Ala-Phe-NH2, Ki = 9.4 nM) exhibit higher affinity than carboxyl-terminal analogs (e.g., H-Tyr-Pro-Phe-Phe-OH, Ki = 30.2 nM) .

Functional Implications :

- Compounds like (3D)Y8Fa demonstrate that D-residues can confer antagonist activity at μ-opioid receptors, altering intestinal motility .

Pharmacokinetic and Stability Profiles

- Metabolic Stability: D-amino acids in this compound likely extend half-life compared to all-L analogs (e.g., Endomorphin) .

- Protease Resistance : Amidated termini further reduce degradation by carboxypeptidases, as seen in related peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.